Bicisate
Description
Overview of Bicisate as a Ligand in Nuclear Medicine Research
This compound, also known as ethyl cysteinate dimer (ECD), is a key compound in radiopharmaceutical research. drugbank.com Its chemical name is N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester. drugbank.com The dihydrochloride (B599025) form of this compound is the precursor ligand used to prepare the diagnostic imaging agent Technetium Tc99m this compound. ncats.io In this context, this compound functions as a chelating agent, a molecule that can form several bonds to a single metal ion. nih.gov It is specifically designed to form a stable, neutral, and lipophilic (fat-soluble) complex with the radioisotope Technetium-99m (99mTc). ncats.io
The synthesis of this compound dihydrochloride starts with the amino acid L-cysteine. Two molecules of L-cysteine ethyl ester are dimerized, meaning they are joined together, via an ethylene (B1197577) bridge connecting their nitrogen atoms. This process forms the this compound free base, which is then converted to its dihydrochloride salt. The stereochemistry of this compound is crucial for its function. While different stereoisomers exist, it is the l,l-isomer that, when complexed with 99mTc, demonstrates the significant retention in the brain necessary for effective imaging. This stereospecificity influences how the resulting complex interacts with enzymes within the body.
Once prepared, the final radiopharmaceutical is a complex named [99mTc]Tc-bicisate, which is structurally defined as [N,N'-ethylenedi-L-cysteinato(3-)]oxo[99mTc]technetium(V), diethyl ester. The lipophilic nature of this complex is a critical property, as it allows the molecule to passively diffuse across the blood-brain barrier, a highly selective membrane that protects the brain. ncats.io The quality control of the final product is essential, with the United States Pharmacopeia (USP) requiring that the radiochemical purity of Technetium Tc 99m this compound Injection must be at least 90%. newdruginfo.com Potential impurities that are monitored include unbound 99mTc-pertechnetate and complexes with other molecules present in the formulation, such as EDTA or mannitol (B672). snmjournals.org
Table 1: Chemical Details of this compound Dihydrochloride
| Attribute | Detail | Reference |
|---|---|---|
| Systematic Name | N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester dihydrochloride | |
| Common Synonyms | Ethyl Cysteinate Dimer (ECD), this compound diHCl | drugbank.com |
| Molecular Formula | C12H24N2O4S2·2HCl | ncats.io |
| Molecular Weight | 397.382 g/mol | ncats.io |
| Precursor | L-cysteine | |
| Key Property of 99mTc Complex | Lipophilic, neutral charge | ncats.io |
Historical Context of Technetium-99m Radiopharmaceutical Development
The use of this compound is intrinsically linked to the history of Technetium-99m (99mTc), the most widely used radioisotope in nuclear medicine. nih.govopenmedscience.com Technetium was the first element to be produced artificially, discovered in 1937 by Carlo Perrier and Emilio Segrè. openmedscience.comnumberanalytics.com However, its medical potential was not realized until the 1950s. openmedscience.com A pivotal moment came in 1958 when Walter Tucker and Margaret Greene at Brookhaven National Laboratory developed the first Technetium-99m generator. wikipedia.org This "moly cow" system allowed for the convenient, on-site production of 99mTc from the decay of its parent isotope, Molybdenum-99 (Mo-99), making it readily accessible for medical use. openmedscience.comnumberanalytics.comwikipedia.org
The preeminence of 99mTc in diagnostic imaging is due to its near-ideal nuclear properties. nih.gov It has a short physical half-life of about 6 hours and emits gamma photons at 140 keV. nih.govnumberanalytics.com This energy is optimal for detection by gamma cameras, providing high-quality images while minimizing the radiation dose to the patient. nih.govnumberanalytics.com
The first clinical applications of 99mTc in the 1960s included brain imaging. openmedscience.comiaea.org Researchers soon discovered that the true power of 99mTc lay in its versatile chemistry. nih.govopenmedscience.com Technetium can exist in multiple oxidation states, allowing it to be attached (labeled) to a wide variety of chelating agents or ligands. nih.govnumberanalytics.com This led to the development of a vast array of 99mTc-based radiopharmaceuticals, each designed to target a specific organ or physiological process. nih.govopenmedscience.com By the 1970s, 99mTc had become the workhorse of diagnostic nuclear medicine, used in over 80% of all such procedures. nih.govopenmedscience.com The development of kits containing the necessary non-radioactive ingredients (like this compound) further simplified the preparation of these agents in hospitals. wikipedia.org This ongoing research into technetium chemistry and the design of new ligands has continuously expanded the applications of 99mTc imaging. nih.gov
Table 2: Key Properties of Technetium-99m
| Property | Value | Reference |
|---|---|---|
| Half-life | ~6 hours | openmedscience.comnumberanalytics.com |
| Gamma Emission Energy | 140 keV | nih.govnumberanalytics.com |
| Source | Molybdenum-99/Technetium-99m generator | openmedscience.comnumberanalytics.com |
| First Medical Use Suggested | 1960 | wikipedia.org |
| Prevalence | Used in ~85% of diagnostic imaging procedures in nuclear medicine | wikipedia.org |
Role of this compound in Brain Perfusion Imaging Research Paradigms
The complex formed from this compound and 99mTc, known as 99mTc-Bicisate or 99mTc-ECD, is a cornerstone of brain perfusion imaging research using Single-Photon Emission Computed Tomography (SPECT). ajnr.org SPECT is a nuclear medicine technique that provides a 3D representation of the distribution of a radiotracer in the body. wikipedia.org The fundamental principle behind 99mTc-Bicisate's use is the tight coupling between regional cerebral blood flow (CBF) and neuronal activity; areas of the brain that are more active require more blood. nih.gov By mapping the distribution of the tracer, researchers can infer patterns of brain perfusion.
The research utility of 99mTc-Bicisate hinges on its unique trapping mechanism. After the lipophilic complex crosses the blood-brain barrier and enters brain cells, it is metabolized. ncats.io Intracellular enzymes called esterases hydrolyze the ester groups on the this compound molecule, converting it into polar, water-soluble monoacid and diacid derivatives. drugbank.com These charged metabolites cannot easily diffuse back out of the cells, effectively trapping the radioactivity inside. This retention is stable for several hours, providing a static "snapshot" of the blood flow at the time of injection, which is ideal for high-resolution SPECT imaging. ncats.io
Research studies have utilized 99mTc-Bicisate SPECT to investigate a variety of neurological conditions. It is employed as an adjunct to anatomical imaging techniques like CT or MRI. ncats.io For instance, in stroke research, it helps to localize affected areas by showing regions of decreased perfusion. ncats.iodrugbank.com Studies have compared its performance to other perfusion agents, such as 99mTc-HMPAO, to understand its specific characteristics in conditions like acute cerebral embolism. ajnr.org Research has also focused on improving the diagnostic accuracy of 99mTc-Bicisate SPECT images through advanced data processing techniques. nih.gov Furthermore, it is a valuable tool in epilepsy research for helping to localize seizure foci by identifying areas of altered blood flow between seizures (interictal period). snmjournals.orgunm.edu
Table 3: Research Applications and Findings for 99mTc-Bicisate SPECT
| Research Area | Key Finding/Application | Reference |
|---|---|---|
| Mechanism of Action | Crosses blood-brain barrier; trapped in brain cells after enzymatic conversion to hydrophilic metabolites. | drugbank.com |
| Stroke Evaluation | Used to localize regions of altered cerebral blood flow in patients with diagnosed stroke. | ncats.io |
| Epilepsy Research | Helps identify epileptogenic zones through detection of interictal hypoperfusion. | snmjournals.org |
| Dementia Research | Used to distinguish different types of dementia by their characteristic perfusion patterns. | ausrad.com |
| Image Quantification | Studies have established methods to quantify cerebral blood flow and have defined normal perfusion values in healthy volunteers. | nih.govnih.gov |
| Comparative Studies | Research has compared its distribution and retention with other tracers like 99mTc-HMPAO to delineate specific imaging characteristics. | ajnr.org |
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Bicisate is rapidly uptaken by the brain. The retention of bicisate in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives. Even though both DD and LL isomers demonstrate brain uptake, only the LL presents brain retention. Bicisate brain localization is performed by passive diffusion and the presence of slow hydrolysis in the blood and rapid hydrolysis in the brain. The hydrolysis of bicisate forms the monoacid and diacid bicisate derivatives. The formation of these derivatives results in high brain uptake and retention. The uptake of bicisate depends on the blood flow directed to the brain and thus the presence of a stroke will be translated into specific zones in the brain that would not include the complex of bicisate and technetium Tc-99m. |
|---|---|
CAS No. |
121251-02-3 |
Molecular Formula |
C12H24N2O4S2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate |
InChI |
InChI=1S/C12H24N2O4S2/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2/h9-10,13-14,19-20H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
RZQNBTMGBODDSK-UWVGGRQHSA-N |
SMILES |
CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |
Isomeric SMILES |
CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |
Appearance |
Solid powder |
melting_point |
196-198ºC |
Other CAS No. |
121251-02-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Insoluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bicisate; |
Origin of Product |
United States |
Biochemical Interactions and Metabolic Pathways of Bicisate in Biological Systems
Enzymatic Hydrolysis and Metabolite Formation
The biotransformation of Bicisate is a critical determinant of its in vivo behavior. The primary pathway for its metabolism is through enzymatic hydrolysis, a process that converts the lipophilic parent compound into more polar metabolites.
Role of Esterases in this compound Biotransformation
Esterases, a class of hydrolase enzymes, play a pivotal role in the biotransformation of this compound. nih.gov These enzymes catalyze the cleavage of the ester bonds within the this compound molecule. This enzymatic action is not uniform throughout the body; studies have indicated a rapid hydrolysis in the brain compared to a slower rate in the blood. nih.gov This differential rate of hydrolysis is a key factor in the compound's mechanism of action in specific tissues. The enzymatic conversion of this compound is crucial for its retention in target tissues.
Generation of Mono- and Di-acid Derivatives
The enzymatic hydrolysis of this compound results in the formation of more polar metabolites, specifically mono- and di-acid derivatives. nih.govrichtlijnendatabase.nl Following intravenous administration, this compound is rapidly converted to these hydrophilic compounds. nih.gov In vivo studies in healthy human volunteers have shown that after 5 minutes, over 50% of the this compound in venous blood is in the form of polar metabolites. researchgate.net These metabolites, identified in urine as the technetium ethylenediylbis-L-cysteine, monoethyl ester complex (ECM) and the technetium-ethylenediylbis-L-cysteine complex (EC), are then rapidly excreted. researchgate.net The formation of these less lipophilic acid products is fundamental to the metabolic trapping mechanism observed in certain tissues. nih.gov
| Parent Compound | Metabolizing Enzyme | Primary Metabolites | Key Characteristic of Metabolites |
|---|---|---|---|
| This compound (ECD) | Esterases | Mono-acid derivative (ECM), Di-acid derivative (EC) | Increased polarity, non-lipophilic |
Stereospecificity in Metabolic Conversion and Retention Mechanisms
The metabolism and retention of this compound are highly dependent on its stereochemistry. While both the d,d- and l,l-enantiomers of this compound can cross the blood-brain barrier, their subsequent fate within the brain tissue is markedly different. nih.gov Research has demonstrated that only the l,l-isomer is significantly metabolized and retained in the primate brain. nih.govnih.gov This stereospecific retention is attributed to the selective enzymatic hydrolysis of the l,l-diester by primate brain tissue into its non-lipophilic acid derivatives, which are then effectively trapped. nih.gov In contrast, complexes that are not retained are not metabolized in primate brain tissue. nih.gov
| Stereoisomer | Brain Uptake | Metabolism in Primate Brain | Retention in Primate Brain |
|---|---|---|---|
| l,l-Bicisate (l,l-ECD) | Yes | Metabolized to polar derivatives | High |
| d,d-Bicisate (d,d-ECD) | Yes | Not significantly metabolized | Poor |
In Vitro Studies of this compound-Technetium Complex Biological Effects
Beyond its metabolic pathway, the complex of this compound with technetium-99m (99mTc-Bicisate) has been investigated for its biological effects at the cellular level in vitro. These studies have provided insights into its potential interactions with fundamental cellular processes.
DNA Synthesis Modulation
In vitro studies have revealed that the technetium Tc-99m this compound complex can induce unscheduled DNA synthesis (UDS). nih.gov UDS is a process of DNA synthesis that occurs outside of the normal S-phase of the cell cycle and is typically indicative of DNA repair mechanisms being activated in response to DNA damage. The observation of UDS suggests that the 99mTc-Bicisate complex may cause a level of DNA damage that necessitates cellular repair.
Chromatid Exchange Induction
Further in vitro investigations have demonstrated that the 99mTc-Bicisate complex leads to an increased frequency of chromatid exchange. nih.gov Sister chromatid exchange (SCE) is the swapping of genetic material between two sister chromatids and is considered a sensitive indicator of genotoxic events. While this compound alone did not show clastogenic activity (the ability to induce chromosomal breaks), its complex with technetium-99m exhibited this effect. nih.gov
| In Vitro Biological Effect | Observed Outcome with 99mTc-Bicisate Complex | Implication |
|---|---|---|
| DNA Synthesis Modulation | Induction of unscheduled DNA synthesis (UDS) | Activation of DNA repair pathways |
| Chromatid Exchange | Increased frequency of sister chromatid exchange (SCE) | Potential for genotoxic effects |
Gene Mutation Potential
The assessment of the gene mutation potential of this compound has been conducted through a series of in vitro and in vivo genotoxicity studies. These investigations have evaluated both the unreacted this compound dihydrochloride (B599025) compound and its complex with Technetium Tc99m (Neurolite®). The studies encompass a range of endpoints, including gene mutations, chromosomal damage, and DNA repair induction.
Unreacted this compound dihydrochloride has demonstrated a capacity to increase the apparent rate of gene mutation in the TA97a strain of S. typhimurium in the Ames test. nih.gov The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds by using bacteria to test for mutations. wikipedia.org However, in an in vivo micronucleus assay in mice, this compound did not show clastogenic activity, which refers to the ability of an agent to cause breaks in chromosomes. nih.govcriver.com The in vivo micronucleus test is a reliable method for evaluating the induction of chromosomal aberrations. nih.gov
When complexed with Technetium Tc99m, as used in diagnostic imaging, the genotoxic profile appears different. In vitro, the Technetium Tc99m this compound complex was found to induce unscheduled DNA synthesis (UDS) in rat hepatocytes and increase the frequency of sister chromatid exchanges (SCE) in Chinese Hamster Ovary (CHO) cells. nih.govdrugbank.com UDS is an indicator of DNA repair synthesis, and an increase in SCEs can signify DNA damage. Conversely, the complex did not cause gene mutations in the Ames test or in the CHO/HGPRT (hypoxanthine-guanine phosphoribosyltransferase) gene mutation test. nih.gov Furthermore, it did not induce chromosome aberrations in cultured human lymphocytes. nih.gov Chromosome aberration tests are designed to identify substances that cause structural damage to chromosomes. criver.comfda.gov
The collective findings from these genotoxicity studies indicate that while the unreacted this compound compound may have some mutagenic activity in a bacterial system, it does not appear to cause chromosomal damage in mammals in vivo. nih.gov The Technetium Tc99m this compound complex, while showing some evidence of inducing DNA damage and repair in vitro, did not demonstrate mutagenic activity in gene mutation assays or clastogenic activity in human lymphocytes. nih.govdrugbank.com
Interactive Data Table: Genotoxicity Profile of this compound and Technetium Tc99m this compound
| Test Substance | Assay | Test System | Metabolic Activation | Result | Citation |
| Unreacted this compound Dihydrochloride | Ames Test | S. typhimurium (TA97a) | Not Specified | Increased apparent rate of gene mutation | nih.gov |
| Unreacted this compound Dihydrochloride | In vivo Micronucleus Assay | Mice | N/A | No clastogenic activity | nih.gov |
| Technetium Tc99m this compound | Unscheduled DNA Synthesis | Rat Hepatocytes | Not Specified | Induced | nih.govdrugbank.com |
| Technetium Tc99m this compound | Sister Chromatid Exchange | CHO Cells | Not Specified | Increased frequency | nih.govdrugbank.com |
| Technetium Tc99m this compound | Ames Test | S. typhimurium | Not Specified | No gene mutations | nih.gov |
| Technetium Tc99m this compound | CHO/HGPRT Gene Mutation Test | CHO Cells | Not Specified | No gene mutations | nih.gov |
| Technetium Tc99m this compound | Chromosome Aberration Test | Human Lymphocytes | Not Specified | No chromosome aberrations | nih.gov |
Preclinical Pharmacokinetic and Biodistribution Research in Animal Models
Assessment of Blood-Brain Barrier Permeability and Transport Mechanisms
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. youtube.com For a compound to be effective as a cerebral imaging agent, it must efficiently cross this barrier.
Technetium-99m Bicisate, also known as Technetium-99m ethyl cysteinate dimer (99mTc-ECD), is part of a family of neutral, lipophilic 99mTc complexes of diaminedithiol (DADT) ligands designed to cross the blood-brain barrier. researchgate.netnih.gov Studies in rats have been conducted to quantify its passage across the BBB. Using an intracarotid double-indicator technique, the unidirectional brain extraction of this compound in rats was measured to be 0.70 ± 0.1. nih.gov The permeability-surface area (PS) product, a measure of the rate of solute exchange across capillaries, was found to be 0.94 ± 0.27 ml/g/min in the same rat models. nih.gov These findings indicate a high extraction of the tracer from the blood into the brain tissue during its initial passage.
The primary mechanism by which 99mTc-Bicisate crosses the blood-brain barrier is passive diffusion. richtlijnendatabase.nl This transport process does not require energy and relies on the physicochemical properties of the molecule. Key characteristics that facilitate the passive diffusion of 99mTc-Bicisate are its neutrality and lipophilicity (fat-solubility). nih.govnih.gov As a lipophilic molecule, it can readily move through the lipid-rich cell membranes of the endothelial cells that form the BBB. youtube.com The complex is designed as a 99mTc-diamine dithiol diester, which ensures it remains neutral and lipophilic, allowing for adequate first-pass extraction into the brain. nih.gov
Brain Uptake and Retention Dynamics Across Species
Following its passage across the blood-brain barrier, the uptake and retention of 99mTc-Bicisate within the brain tissue are critical for successful imaging. Research has revealed significant species-dependent differences in these dynamics.
Comparative studies have demonstrated a marked difference in brain retention of 99mTc-Bicisate between primate and nonprimate species. In nonhuman primates, 99mTc-Bicisate exhibits high initial cerebral uptake with subsequent slow clearance, a desirable characteristic for an imaging agent. nih.gov In contrast, the compound shows poor brain retention in several nonprimate species, including rodents (rats and mice), dogs, ferrets, and pigs. nih.gov
This disparity is attributed to differences in brain metabolism. In primate brain tissue, 99mTc-Bicisate is rapidly metabolized via ester hydrolysis to a nonlipophilic monoacid ester (99mTc-N,N'-1,2-ethylenediylbis-L-cysteine monoethyl ester) and a diacid derivative. nih.govdrugbank.com These resulting anionic, polar metabolites are unable to easily diffuse back across the blood-brain barrier, leading to their entrapment and retention within the primate brain. richtlijnendatabase.nlnih.gov In rodent brain tissue, this metabolic conversion is not as efficient, resulting in poor retention of the tracer. nih.gov
Interactive Table: Comparative Brain Retention of 99mTc-Bicisate
| Species | Brain Retention | Underlying Mechanism |
|---|---|---|
| Primates | High / Selective Retention | Rapid enzymatic hydrolysis to polar, nonlipophilic metabolites that are trapped in the brain. nih.gov |
| Rodents (Rats, Mice) | Poor Retention | Inefficient metabolic conversion; the lipophilic parent compound is not effectively trapped. nih.gov |
| Other Nonprimates (Dogs, Ferrets, Pigs) | Poor Retention | Similar to rodents, lacking the efficient metabolic trapping mechanism seen in primates. nih.gov |
The stereochemical configuration of the this compound molecule significantly influences its brain retention, particularly in primates. Studies involving various analogues of 99mTc-Bicisate have shown that only the L-diester forms demonstrate selective retention in the primate brain. nih.gov This stereoselectivity is directly linked to the metabolic process responsible for trapping the compound. The enzymes present in the primate brain that hydrolyze the ester groups are specific for the L-isomers. Consequently, complexes that are not L-diesters are not metabolized into their nonlypophilic forms and are therefore not retained within the primate brain. nih.gov
Systemic Clearance and Excretion Pathways in Animal Systems
After administration, 99mTc-Bicisate that is not taken up by the brain or other organs is cleared from the bloodstream. Preclinical observations show that blood clearance of the radiotracer is rapid. nih.gov In human subjects, which can provide an inferential basis for primate models, the activity remaining in the blood after 5 minutes was less than 10% of the injected dose. researchgate.net
The primary route of elimination for 99mTc-Bicisate and its metabolites from the body is through the kidneys. richtlijnendatabase.nl The parent compound is metabolized by endogenous enzymes into its mono- and di-acid forms, which are then found in the urine. richtlijnendatabase.nl These metabolites are inactive and are not bound to proteins in the plasma. richtlijnendatabase.nl Studies in humans, which guide expectations for animal models, show that approximately 50% of the injected dose is excreted in the urine within two hours, and this increases to 74% by 24 hours. richtlijnendatabase.nl A smaller portion is eliminated via the hepatobiliary system, with fecal excretion accounting for about 12.5% of the dose after 48 hours. nih.govrichtlijnendatabase.nl
Interactive Table: Biodistribution and Excretion Profile (Based on Human Data Extrapolated for Animal Models)
| Time Point | Percent of Injected Dose in Blood | Cumulative Percent Excreted in Urine |
|---|---|---|
| 2 minutes | 10.0% ± 6.6% nih.gov | - |
| 5 minutes | <10% researchgate.net | - |
| 60 minutes | 4.9% ± 1.1% nih.gov | - |
| 2 hours | - | ~50% nih.govrichtlijnendatabase.nl |
Fecal Elimination Contributions
The complete elimination profile of this compound (ethyl cysteinate dimer) from the body involves multiple routes. While renal clearance is a primary pathway for many radiopharmaceuticals, the contribution of fecal elimination is also a key aspect of its pharmacokinetic profile. In preclinical studies involving animal models, the assessment of fecal output is a standard procedure to quantify the extent of hepatobiliary and gastrointestinal excretion of a compound.
Kinetic Modeling of this compound Distribution in Preclinical Settings
To understand the dynamic processes of this compound's absorption, distribution, metabolism, and excretion (ADME), researchers employ kinetic modeling. These mathematical models provide a framework for simulating the time course of the drug's concentration in different parts of the body.
Multi-Compartment Model Applications
The distribution of this compound in preclinical animal models is often described using multi-compartment models. These models are more complex than single-compartment models and better represent the physiological reality where the body is composed of various tissues with different rates of drug uptake and clearance. A multi-compartment model typically consists of a central compartment, representing the blood and highly perfused organs, and one or more peripheral compartments, representing tissues with slower perfusion.
In a study on the brain extraction and distribution of 99mTc-Bicisate in rats, a three-compartment model was utilized to analyze the cerebral kinetics of the tracer. nih.gov This model was instrumental in fitting the corrected cerebral venous output curves and in evaluating the degree of backflux of the tracer from the brain to the blood, which was found to be negligible in the experiments. nih.gov The application of such a model allowed for the determination of key parameters like the unidirectional brain extraction and the permeability-surface area product for the passage of this compound from the blood to the brain. nih.gov
While this demonstrates the use of a multi-compartment model to describe the kinetics of this compound within a specific organ system, detailed parameters for whole-body multi-compartment models of this compound in preclinical settings are not widely available in the literature. The complexity of these models can vary depending on the specific research question and the animal model being used.
Investigation of Protein Binding Characteristics in Biological Fluids
The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter as it can significantly influence its distribution, availability to target tissues, and elimination. Generally, it is the unbound or "free" fraction of the drug that is pharmacologically active.
In the case of Technetium-99m labeled this compound, research indicates that neither the parent compound nor its major metabolites are bound to plasma proteins. This characteristic is significant as it implies that the entirety of the circulating 99mTc-Bicisate is available for distribution into tissues and subsequent clearance.
The methods to determine protein binding in preclinical studies typically involve in vitro experiments where the compound is incubated with plasma from the animal model of interest (e.g., rat, dog). Techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are then used to separate the protein-bound fraction from the free fraction. The amount of the compound in each fraction is then quantified to determine the percentage of protein binding.
Structure Activity Relationship Sar Studies of Bicisate Analogs
Design and Synthesis of Bicisate Derivatives for SAR Exploration
The fundamental structure of this compound, a diamine dithiol (DADT) ligand, provides a versatile scaffold for chemical modification. Researchers have synthesized a variety of derivatives to probe the impact of structural changes on the molecule's performance as a brain imaging agent. These synthetic efforts have primarily focused on modifications of the ester groups and the stereochemistry of the cysteine backbone.
The synthesis of this compound and its analogs typically involves the reaction of L-cysteine or D-cysteine ethyl ester with 1,2-dibromoethane (B42909) to form the ethylenediyl bridge between the two cysteine moieties. The stereoisomers, such as the L,L-, D,D-, and meso-forms, can be synthesized by selecting the appropriate stereoisomer of the starting cysteine derivative. For instance, the L,L-isomer is prepared from L-cysteine, while the D,D-isomer is derived from D-cysteine.
Further modifications have included the synthesis of mono-acid derivatives of this compound, such as L- and D-ethylenecysteamine cysteine (ECC), to investigate the role of the carboxylate groups in the compound's biological properties. ahajournals.org These synthetic analogs are crucial for understanding the structural requirements for optimal brain uptake and retention.
Correlation of Molecular Structure with Biological Distribution and Retention
The biological distribution and retention of this compound analogs are intricately linked to their molecular structure, particularly their lipophilicity and their susceptibility to in-vivo metabolism. Neutral and lipophilic technetium-99m (⁹⁹ᵐTc) complexes are necessary to ensure the molecule can cross the blood-brain barrier. nih.govnih.gov SAR studies have demonstrated that while initial brain uptake is dependent on lipophilicity, the retention within the brain is governed by a stereospecific metabolic process. nih.govnih.govdrugbank.com
Once inside the brain, the ester groups of the this compound molecule are hydrolyzed by intracellular enzymes. nih.govdrugbank.com This enzymatic conversion transforms the lipophilic complex into a more polar, hydrophilic metabolite. This change in polarity effectively "traps" the radiotracer within the brain cells, as the hydrophilic molecule cannot easily diffuse back across the blood-brain barrier. nih.gov The rate of this enzymatic hydrolysis is a critical factor determining the extent of brain retention.
Studies have shown that this metabolic trapping mechanism is highly stereoselective. nih.govnih.gov The L,L-isomer of this compound (⁹⁹ᵐTc-L,L-ECD) is readily metabolized and, therefore, well-retained in the primate brain. nih.gov In contrast, the D,D-isomer, while also able to cross the blood-brain barrier, is not a good substrate for the brain's esterase enzymes and is rapidly washed out. nih.gov This stereospecificity underscores the importance of the three-dimensional structure of the molecule in its interaction with biological systems.
The following table summarizes the brain uptake and retention characteristics of ⁹⁹ᵐTc-L,L-ECD in humans and non-human primates.
| Species | Peak Brain Uptake (% Injected Dose) | Brain Washout Rate |
| Human | 6.4 ± 2.1% (at 5 min) nih.gov | ~6% per hour during the first 6 hours nih.gov |
| Non-human Primate | 4.7% (initial) nih.gov | Very slow (T₁/₂ > 24 hours) nih.gov |
Impact of Ligand Modifications on Technetium Complex Formation and Stability
The formation of a stable complex between the this compound ligand and the technetium-99m radionuclide is paramount for the successful application of the imaging agent. The diamine dithiol (N₂S₂) core of the this compound ligand is an excellent chelator for the oxotechnetium(V) core (TcO³⁺). The resulting ⁹⁹ᵐTc-Bicisate complex is a neutral, lipophilic species, which is a prerequisite for crossing the blood-brain barrier. nih.govdrugbank.com
The stability of the technetium complex is crucial to prevent the release of free ⁹⁹ᵐTcO₄⁻ (pertechnetate) in vivo, which would lead to undesirable uptake in organs such as the thyroid and stomach, degrading the quality of the brain scan. The N₂S₂ chelation system in this compound forms a robust complex with technetium, ensuring high in-vitro and in-vivo stability. scienceopen.com
Modifications to the ligand structure, such as altering the length of the alkyl chain of the ester groups or changing the backbone of the chelator, can influence the stability and lipophilicity of the resulting technetium complex. SAR studies have explored these modifications to fine-tune the physicochemical properties of the tracer for improved imaging characteristics. For example, the replacement of the ethyl esters with other alkyl esters has been investigated to modulate the rate of enzymatic hydrolysis and, consequently, brain retention.
Comparative Analysis of this compound Stereoisomers
The stereochemistry of the this compound molecule plays a pivotal role in its biological activity. As a chiral molecule with two stereocenters, this compound can exist as three stereoisomers: the L,L-enantiomer, the D,D-enantiomer, and the meso-diastereomer.
Comparative studies have unequivocally demonstrated the superiority of the ⁹⁹ᵐTc-L,L-ECD isomer for brain perfusion imaging. nih.gov While both the L,L- and D,D-isomers can cross the blood-brain barrier, only the L,L-isomer is significantly retained in the primate brain. nih.gov This dramatic difference in retention is attributed to the stereospecificity of the intracellular esterase enzymes that metabolize this compound. nih.govnih.gov These enzymes preferentially hydrolyze the ester groups of the L,L-isomer, leading to its trapping, whereas the D,D-isomer is a poor substrate for these enzymes and is quickly cleared from the brain. nih.gov
This stereoselectivity is a clear illustration of the chiral nature of biological systems, where the specific three-dimensional arrangement of atoms in a molecule dictates its interaction with enzymes and receptors. The meso-form of this compound has also been studied, but it too exhibits inferior brain retention compared to the L,L-isomer.
The following table provides a comparative overview of the key properties of the ⁹⁹ᵐTc-Bicisate stereoisomers.
| Stereoisomer | Brain Uptake | Brain Retention in Primates | Enzymatic Hydrolysis in Brain |
| L,L-Bicisate (L,L-ECD) | Yes nih.gov | High nih.gov | Rapid nih.govnih.gov |
| D,D-Bicisate (D,D-ECD) | Yes nih.gov | Low nih.gov | Negligible nih.gov |
| meso-Bicisate | Yes | Low | - |
Computational Modeling and in Silico Studies of Bicisate
Molecular Docking and Ligand-Receptor Interaction Simulations (Conceptual Framework for Bicisate)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and for understanding the mechanism of action of molecules like this compound. nih.govmdpi.com For the Technetium-99m this compound ([⁹⁹ᵐTc]Tc-Bicisate) complex, the key to its utility as a brain imaging agent is its ability to cross the blood-brain barrier (BBB) and its subsequent retention within brain tissue. drugbank.comopenmedscience.com
The retention mechanism is believed to involve the stereospecific enzymatic hydrolysis of the ethyl ester groups on the this compound ligand, converting the lipophilic complex into a hydrophilic, charged species that becomes trapped within the brain cells. drugbank.comnih.gov While the specific enzymes responsible for this bio-conversion in the human brain are not fully elucidated, molecular docking and interaction simulations offer a conceptual framework to investigate this process.
Conceptual Simulation Framework:
Target Identification: The first step would be to identify candidate human brain esterases or proteases that could catalyze the hydrolysis of this compound's ester groups.
Model Preparation: High-resolution 3D structures of these target enzymes would be obtained from protein databases. The 3D structure of the lipophilic [⁹⁹ᵐTc]Tc-Bicisate complex would be generated and optimized using computational chemistry methods.
Docking Simulation: Docking software, such as AutoDock or FlexX, would be used to predict the binding mode of the [⁹⁹ᵐTc]Tc-Bicisate complex within the active site of the candidate enzymes. mdpi.comnih.gov The simulation calculates the binding energy for various poses, with more negative scores typically indicating a stronger, more favorable interaction. nih.govmdpi.com
Interaction Analysis: The results would reveal the specific amino acid residues that interact with the ligand. This analysis can identify key hydrogen bonds, van der Waals forces, and electrostatic interactions that stabilize the complex in the enzyme's active site, positioning the ester groups for nucleophilic attack and subsequent hydrolysis. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic stability of the ligand-receptor complex over time. nih.gov These simulations provide a more realistic representation of the physiological environment and can confirm whether the binding pose predicted by docking is stable, offering insights into the conformational changes that may occur during the binding and catalytic process. nih.govcore.ac.uk
Through this framework, researchers could screen multiple enzymes, compare the binding affinities of different this compound stereoisomers (as only the L,L-isomer is retained in the brain), and gain a detailed understanding of the molecular interactions driving its retention. drugbank.com
Density Functional Theory (DFT) Applications to Technetium-Bicisate Complexes
DFT applications for the Technetium-Bicisate complex would focus on:
Structural Optimization: Determining the most stable 3D geometry of the complex, including bond lengths and angles between the technetium metal center and the nitrogen and sulfur atoms of the this compound ligand.
Stability Analysis: Calculating the binding energy of the this compound ligand to the Tc-oxo core, which provides a quantitative measure of the complex's thermodynamic stability. researchgate.net
Electronic Properties: Mapping the electron density distribution to understand the charge transfer between the metal and the ligand. This is crucial for predicting the complex's reactivity and interaction with its biological environment. researchgate.net
Spectroscopic Prediction: DFT can be used to calculate spectroscopic parameters, such as Tc-99 NMR chemical shifts. vu.nlnih.gov Comparing these theoretical predictions with experimental data helps to validate the computed structure and provides a detailed characterization of the complex in solution. acs.orgresearchgate.net
Recent studies on various Tc-99m complexes have demonstrated the accuracy of DFT in predicting these properties. By employing specific functionals and basis sets, and accounting for relativistic effects and solvent interactions, highly accurate results can be achieved. vu.nlnih.gov For instance, the inclusion of solvent effects, either implicitly (e.g., using the COSMO model) or explicitly (by adding water molecules to the simulation), has been shown to be critical for accurately predicting NMR chemical shifts. vu.nlnih.govacs.org
The table below summarizes typical parameters used in DFT calculations for technetium complexes, which would be applicable to studies of [⁹⁹ᵐTc]Tc-Bicisate.
| Parameter | Description | Examples of Methods/Functionals | Calculated Property |
|---|---|---|---|
| Functional | Approximation to the exchange-correlation energy, which is a key component of the total energy calculation. | PBE, B3LYP, BP86, TPSS, TPSSh core.ac.ukvu.nl | Optimized geometry, binding energies |
| Basis Set | A set of mathematical functions used to build the molecular orbitals. | def2-SVP, TZ2P-ZORA, NMR-DKH vu.nlacs.org | Electronic structure, orbital energies |
| Relativistic Effects | Corrections necessary for heavy elements like technetium, accounting for the effects of special relativity on electrons. | Zeroth-Order Regular Approximation (ZORA) vu.nl | Accurate electronic properties, NMR shifts |
| Solvent Model | Accounts for the influence of the solvent on the molecule's properties. | Implicit (COSMO, IEF-PCM), Explicit (inclusion of solvent molecules) nih.govacs.org | Solvation energy, chemical shifts in solution |
Multi-Scale Computational Models for Radiotracer Distribution
The journey of [⁹⁹ᵐTc]Tc-Bicisate from intravenous injection to its final localization in the brain is a complex process involving multiple biological scales, from the whole body down to the cellular level. Multi-scale computational models, particularly Physiologically-Based Pharmacokinetic (PBPK) models, are designed to simulate this entire process. humanbrainproject.eunih.govcytel.com A PBPK model for this compound would integrate physiological data with the physicochemical properties of the drug to predict its absorption, distribution, metabolism, and excretion (ADME). cytel.commathworks.com
A conceptual PBPK model for [⁹⁹ᵐTc]Tc-Bicisate would consist of several interconnected compartments representing different organs and tissues (e.g., blood, liver, kidneys, muscle, and brain). nih.govyoutube.com
The key components of such a model would include:
Systemic Circulation: This part of the model would describe how the radiotracer is distributed throughout the body via blood flow after injection. It would account for clearance from the blood, primarily by the liver and kidneys. drugbank.com
Blood-Brain Barrier (BBB) Transport: A critical sub-model would focus on the transport of this compound across the BBB. This would be defined by parameters such as the permeability-surface area (PS) product and the unidirectional brain extraction fraction, which have been experimentally measured for this compound. nih.govnih.gov This sub-model would simulate the passive diffusion of the lipophilic complex from the blood into the brain tissue. drugbank.comams.org
Brain Compartment: Once inside the brain, the model would describe the distribution of the tracer within the brain tissue and its metabolic trapping. This would involve a two-part process:
The initial distribution of the lipophilic [⁹⁹ᵐTc]Tc-Bicisate.
The conversion to its hydrophilic metabolites via enzymatic hydrolysis, leading to its retention. The rate of this conversion would be a key parameter. drugbank.com
Metabolite Clearance: The model would also need to account for the slow clearance of the trapped hydrophilic metabolites from the brain.
By simulating these interconnected processes, a multi-scale model can predict the spatiotemporal distribution of the radiotracer, providing a dynamic picture of its uptake and clearance. d-nb.info Such models are invaluable for understanding how factors like cerebral blood flow, BBB integrity, and enzyme activity influence the resulting SPECT image. nih.govnih.gov
In Silico Approaches to Radiopharmaceutical Design and Optimization
In silico methods are integral to modern radiopharmaceutical development, offering a rational approach to designing and optimizing molecules with desired properties before undertaking costly and time-consuming synthesis and preclinical testing. appliedradiology.comiaea.orgresearchgate.net These computer-aided drug design (CADD) techniques can be applied to optimize existing agents like this compound or to discover novel technetium-based brain imaging agents. iaea.org
The goal of optimizing a this compound-like agent would be to improve key characteristics such as:
Higher Brain Uptake: Increasing the efficiency of crossing the blood-brain barrier.
Better Brain-to-Background Ratio: Achieving faster clearance from the blood and surrounding tissues to enhance image contrast.
Optimal Trapping Mechanism: Fine-tuning the rate of metabolic conversion for ideal retention during the imaging window.
Improved Stability: Ensuring the technetium complex remains intact in vivo until it reaches the target. mdpi.com
In silico approaches to achieve these goals include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of this compound analogues with known properties (e.g., lipophilicity, brain uptake), a QSAR model could predict the properties of new, unsynthesized structures.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific target. For a this compound-like agent, this could define the ideal features for both BBB penetration and binding to the trapping enzyme.
Virtual Screening: Large chemical libraries can be computationally screened against a target (like a brain esterase) to identify novel ligands that fit a pharmacophore model or have high predicted binding affinity. nih.gov
ADME Prediction: Computational models can predict pharmacokinetic properties like blood-brain barrier permeability, plasma protein binding, and metabolic stability based on molecular structure alone. This allows for the early filtering of candidate molecules that are unlikely to have favorable in vivo behavior.
The following table outlines some of the in silico tools and the properties they can predict in the context of optimizing a brain perfusion agent like this compound.
| Computational Method | Predicted Property / Application | Relevance to this compound Optimization |
|---|---|---|
| Molecular Docking | Binding affinity and mode to target enzyme nih.gov | Optimize interaction with brain esterases for efficient trapping. |
| QSAR / QSPR | Lipophilicity (logP), brain uptake, metabolic rate nih.gov | Predict BBB permeability and retention based on structural modifications. |
| PBPK Modeling | Organ-level distribution, clearance rates, brain-to-blood ratio cytel.com | Simulate the in vivo fate of new analogues to predict imaging performance. |
| Machine Learning Models | Toxicity prediction, synthesis feasibility, ADME properties researchgate.net | Prioritize candidates with a high probability of success and low risk. |
By integrating these computational strategies, the development of next-generation technetium radiopharmaceuticals can be significantly accelerated, leading to agents with superior diagnostic capabilities. appliedradiology.com
Advanced Methodologies in Bicisate Based Spect Research
Principles of Bicisate Localization in Brain Perfusion Imaging
The utility of Technetium-99m this compound (99mTc-Bicisate) in Single Photon Emission Computed Tomography (SPECT) for brain perfusion imaging is predicated on its specific mechanism of localization. Following intravenous administration, the lipophilic 99mTc-Bicisate complex readily crosses the blood-brain barrier via passive diffusion. unm.edu Its distribution within the brain is proportional to regional cerebral blood flow (rCBF).
The critical step for its retention and subsequent imaging is its fate within the brain tissue. Once inside brain cells, the complex undergoes in-vivo enzymatic hydrolysis. Esterases within the brain cleave the ethyl ester groups of the this compound molecule, converting the lipophilic complex into polar, hydrophilic metabolites. unm.edu These charged metabolites are unable to diffuse back across the intact blood-brain barrier, effectively trapping them within the brain tissue. unm.edu This trapping mechanism allows for SPECT imaging to be performed well after the initial tracer administration, reflecting the blood flow at the time of injection.
The uptake and retention curve of this compound in the brain can be characterized by a triexponential function. nih.gov This includes a rapid initial component representing the vascular spike, a second component indicating back-diffusion of the unmetabolized tracer from the brain back into the blood, and a third, very slow component that reflects the gradual loss of the trapped hydrophilic metabolites. nih.gov Studies have shown that the elimination rate of this compound is consistent across high-flow and low-flow regions, meaning that image contrast is not significantly affected by differential washout over time. nips.ac.jp There is a slow washout of the tracer, estimated at an average of 3.5% per hour between 1 and 24 hours post-injection, which is attributed to the incomplete retention of the deesterified hydrophilic metabolites. nih.gov
Methodological Considerations for Image Acquisition and Processing in Preclinical SPECT
A significant challenge in quantitative SPECT imaging is the attenuation of photons, which is the reduction in the intensity of gamma rays as they pass through bodily tissues. openmedscience.com This effect can lead to inaccuracies in image reconstruction and interpretation. openmedscience.com Attenuation correction is therefore an essential processing step to ensure that the final image accurately reflects the tracer's distribution. openmedscience.com
Several methods are employed to correct for attenuation in this compound SPECT studies. A common approach is the Chang method, which assumes a constant attenuation coefficient for each tissue type and applies correction factors to the SPECT data. openmedscience.com More advanced techniques involve the use of transmission data, which can be acquired using an external radiation source. numberanalytics.comnih.gov
In combined SPECT/CT systems, a CT scan is used to generate a detailed attenuation map of the patient's head. numberanalytics.com This map is then co-registered with the SPECT data to perform a more accurate, patient-specific attenuation correction. numberanalytics.com Research has demonstrated that combining attenuation correction with scatter correction and linearization techniques significantly improves the diagnostic accuracy of 99mTc-Bicisate SPECT images when compared to cerebral blood flow measurements from PET scans. nih.govjsnm.org One study found that this combined correction increased diagnostic accuracy from 73.0% to 82.0%. nih.govjsnm.org Another practical method involves using a triple-energy-window (TEW) for scatter correction, followed by attenuation compensation using transmission CT (TCT) images with Chang's iterative algorithm. nih.gov
Table 1: Impact of Combined Linearization and Scatter-Attenuation Correction on 99mTc-Bicisate SPECT Diagnostic Accuracy This interactive table summarizes findings on the improvement of diagnostic accuracy after applying correction methods to SPECT images.
| Metric | Uncorrected Images | Corrected Images |
|---|---|---|
| Sensitivity | 69.6% | 79.5% |
| Specificity | 91.4% | 95.7% |
| Accuracy | 73.0% | 82.0% |
Data sourced from a study comparing 99mTc-Bicisate SPECT with CBF-PET in patients with chronic cerebral infarction. nih.govjsnm.org
To facilitate inter-subject comparisons and group analyses, SPECT brain images must be transformed into a common coordinate system. taylorandfrancis.com This process, known as spatial normalization or standardization, corrects for the inherent variability in brain size and shape among individuals. taylorandfrancis.comucl.ac.uk The primary goal is to warp individual brain images to match a standardized reference template, ensuring that anatomical regions are accurately aligned across different subjects. taylorandfrancis.com
This procedure is a crucial prerequisite for statistical parametric mapping and other voxel-based analyses that compare brain perfusion between groups. taylorandfrancis.com The process typically involves minimizing the sum of squares of intensity differences between the subject's image and the template image after applying spatial transformations. ucl.ac.uk Modern approaches often employ automated, non-interactive algorithms to determine the optimal transformation parameters. ucl.ac.uknih.gov The development of automated methods for spatial standardization helps to minimize the subjective influence of operators on the results of image processing and analysis, thereby improving the reproducibility of research findings. kpi.ua
Tracer Kinetics Analysis in SPECT Studies
Tracer kinetic modeling uses mathematical models to describe the time-varying distribution of a radiopharmaceutical in the body. radiologykey.com For 99mTc-Bicisate, these models allow for the quantification of key physiological parameters related to brain perfusion and tracer handling. Dynamic SPECT studies, which measure tracer concentration over time, are essential for this type of analysis. radiologykey.comnih.gov The kinetic behavior of 99mTc-Bicisate in the human brain is often described using a three-compartment model. nih.govnih.gov
The first-pass extraction fraction (E) represents the proportion of the tracer that is extracted from the blood into the brain tissue during a single passage through the capillaries. Studies involving intracarotid injection of 99mTc-Bicisate have determined the average first-pass extraction to be approximately 0.60 to 0.61. nih.govnih.gov This indicates a high level of brain extraction. Research has also shown that the first-pass extraction of 99mTc-Bicisate tends to decrease as regional cerebral blood flow increases. nih.gov
Table 2: Kinetic Parameters of 99mTc-Bicisate in the Human Brain This interactive table presents key kinetic parameters for this compound derived from different research studies.
| Parameter | Value | Description | Source(s) |
|---|---|---|---|
| First-Pass Extraction (E) | 0.60 - 0.61 | The fraction of tracer extracted from blood into the brain in a single pass. | nih.govnih.gov |
| Retained Fraction (R) | 0.44 | The overall fraction of the supplied tracer that is retained in the brain. | nih.gov |
| Retention Fraction (R) | 0.73 | The fraction of the extracted tracer that is retained, calculated from rate constants. | nih.gov |
| Influx Constant (K1) | 0.307 ± 0.021 | The rate constant for tracer movement from blood to the brain's lipophilic compartment. | nih.gov |
| Back-diffusion Rate (k2) | 0.201 ± 0.047 | The rate constant for tracer movement from the lipophilic compartment back to blood. | nih.gov |
| Conversion Constant (k3) | 0.547 ± 0.103 | The rate constant for the conversion from the lipophilic to the hydrophilic form. | nih.gov |
Values for K1, k2, and k3 are presented as mean ± s.d. in units of ml/g/min. nih.gov
The relationship between the enzymatic conversion of this compound and its clearance from the brain tissue can be quantified by the conversion/clearance ratio, denoted as alpha (α). This ratio is calculated as k3/k2, where k3 is the rate constant for the conversion of the lipophilic tracer to its hydrophilic metabolites, and k2 is the rate constant for the back-diffusion of the lipophilic tracer from the brain into the blood. nih.gov
A study using dynamic SPECT after intracarotid injection determined the average value of α to be 2.59 (with a range of 2.38–2.77). nih.gov This ratio is a significant indicator of the tracer's behavior. A higher alpha value suggests that the rate of trapping (conversion) is substantially greater than the rate of clearance (back-diffusion). For 99mTc-Bicisate, this relatively high ratio means that its uptake as a function of blood flow is more linear compared to other tracers like 99mTc-HMPAO. nih.gov Consequently, less mathematical correction for back-diffusion is required when quantifying regional cerebral blood flow with this compound. nih.gov
Comparative Research with Other Brain Perfusion Radiotracers in Animal Models
In the landscape of preclinical neuroimaging, the selection of an appropriate radiotracer is paramount for obtaining accurate and translatable data on cerebral perfusion. The compound Technetium-99m this compound (99mTc-Bicisate), also known as Technetium-99m-ethyl cysteinate dimer (99mTc-ECD), has been extensively evaluated against other brain perfusion agents, most notably Technetium-99m hexamethylpropyleneamine oxime (99mTc-HMPAO). These comparative studies in animal models are crucial for delineating the unique kinetic and biodistribution profiles that inform the interpretation of single-photon emission computed tomography (SPECT) data.
The kinetic profile of a radiotracer dictates its behavior from administration to detection, encompassing its uptake, retention, and clearance from the target organ. In animal models, comparative kinetic studies of 99mTc-Bicisate and 99mTc-HMPAO have revealed significant species-dependent differences that underscore their distinct mechanisms of action.
One of the fundamental kinetic disparities lies in the retention of 99mTc-Bicisate in the brain, which is notably influenced by the species being studied. Research has shown that 99mTc-Bicisate exhibits poor retention in the brains of several non-primate species, including rodents. This is attributed to differences in the enzymatic hydrolysis of the this compound molecule. In primates, 99mTc-Bicisate is metabolized within the brain to a polar, non-lipophilic complex, which is effectively trapped. Conversely, in rodents, this metabolic trapping mechanism is less efficient, leading to quicker clearance from the brain tissue.
A direct comparison of the whole-brain kinetics of 99mTc-Bicisate and 99mTc-HMPAO in mice has provided quantitative insights into their differing behaviors. While the peak brain uptake of the two tracers was found to be similar, their subsequent washout from the brain diverged significantly. This highlights the critical importance of considering the specific animal model when designing and interpreting SPECT studies, as the kinetic properties observed in one species may not be directly extrapolated to another.
Interactive Table: Comparative Brain Kinetics of 99mTc-Bicisate and 99mTc-HMPAO in Mice
| Radiotracer | Peak Brain Uptake (% Injected Dose) | Mean Washout Half-Life (minutes) |
|---|---|---|
| 99mTc-Bicisate (ECD) | 1.8 ± 0.2 | 24 ± 7 |
| 99mTc-HMPAO | 2.1 ± 0.6 | 276 ± 102 (4.6 ± 1.7 hours) |
Data derived from a study involving rapid dynamic planar scans in mice. nih.gov
The washout rate of a radiotracer from the brain and its potential for redistribution are critical parameters that affect image quality and the accuracy of cerebral blood flow measurements. In animal models, the evaluation of these properties for 99mTc-Bicisate, particularly in comparison to 99mTc-HMPAO, has yielded important findings.
Studies in various animal species have consistently shown that 99mTc-Bicisate has a slow washout from the brain, a property that is largely independent of the cerebral blood flow and the specific brain region. snmjournals.org Furthermore, it exhibits negligible redistribution over a 24-hour period. snmjournals.org This stability of the tracer distribution is a significant advantage for imaging protocols.
In a comparative study using a mouse model, the washout of 99mTc-Bicisate was found to be substantially faster than that of 99mTc-HMPAO. nih.gov The mean washout half-life for 99mTc-Bicisate was approximately 24 minutes, whereas for 99mTc-HMPAO it was significantly longer at around 4.6 hours. nih.gov This rapid clearance of 99mTc-Bicisate in mice is a key consideration for the timing of image acquisition in preclinical studies. The faster washout in rodents compared to primates is consistent with the aforementioned species-specific differences in metabolic trapping.
The property of negligible redistribution, which has been well-documented for 99mTc-Bicisate in human studies, is also an important consideration in animal research. snmjournals.org This lack of significant redistribution means that the initial distribution of the tracer accurately reflects the cerebral perfusion at the time of injection, providing a stable "snapshot" for imaging. This is in contrast to some other tracers that may show redistribution over time, potentially complicating the interpretation of delayed imaging studies.
Future Directions in Bicisate Research
Novel Synthetic Approaches to Bicisate and Its Analogs
The synthesis of this compound and the exploration of its chemical space through analogs are foundational to its future development. Current synthetic routes, while effective, can be improved. Future research is anticipated to focus on creating more efficient, stereoselective, and scalable synthetic methodologies. The development of novel analogs is crucial for probing structure-activity relationships (SAR), which dictate the compound's in vivo behavior. nih.gov
Key areas of focus will likely include:
Late-Stage Diversification: Inspired by advances in the synthesis of other complex molecules, strategies for late-stage diversification could allow for the rapid generation of a library of this compound analogs from a common intermediate. nih.gov This approach enables the modification of the ethyl ester groups or the ethylene (B1197577) bridge at a late point in the synthesis, providing efficient access to a wide range of derivatives for biological evaluation.
Asymmetric Synthesis: Refining methods for asymmetric synthesis will be crucial to produce specific stereoisomers of this compound and its analogs. Since the stereochemistry of the technetium-complexed compound is known to affect its brain retention, having precise control over the chiral centers is paramount for developing agents with improved properties. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reaction times and improve yields, a technique proven effective in the synthesis of other complex organic molecules, could be adapted for the synthesis of this compound precursors. mdpi.com This could significantly shorten the path to obtaining key building blocks for both the primary compound and its analogs.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantage for this compound Research | General Example from Other Fields |
| Late-Stage Diversification | Rapid generation of a diverse library of analogs to probe structure-activity relationships (SAR). | Synthesis of isocarbacyclin (B1236256) analogs for neuroprotection studies. nih.gov |
| Function-Oriented Synthesis | Design of simplified analogs that retain or enhance key biological functions while being easier to synthesize. | Development of potent bryostatin (B1237437) analogs with simplified structures. |
| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction times and potentially higher yields for key condensation or esterification steps. | Used in Perkin's condensation for the synthesis of combretastatin (B1194345) A-4 analogs. mdpi.com |
Advanced Computational and In Silico Methodologies for this compound Design
Computational chemistry and in silico modeling are powerful tools for accelerating the drug discovery and design process. unifap.brmdpi.com For this compound, these methodologies can guide the synthesis of new analogs with optimized properties, reducing the time and cost associated with traditional trial-and-error approaches.
Future computational efforts in this compound research are expected to include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help identify the key molecular descriptors that correlate with desired biological endpoints, such as blood-brain barrier permeability, brain retention, and metabolic stability. mdpi.com These models can then be used to predict the properties of virtual compounds before they are synthesized.
Molecular Docking and Dynamics: Although this compound's retention mechanism is primarily metabolic, molecular docking and molecular dynamics (MD) simulations could be used to explore its interaction with the esterase enzymes responsible for its metabolism. nih.gov Understanding these interactions at an atomic level could inform the design of analogs with tailored rates of hydrolysis, potentially leading to agents optimized for specific clinical scenarios. Furthermore, these techniques can be used to investigate any potential off-target interactions. mdpi.com
ADME/Tox Prediction: In silico tools that predict Absorption, Distribution, Metabolism, and Excretion (ADME) as well as toxicity are becoming increasingly sophisticated. mdpi.com Applying these models to newly designed this compound analogs can help prioritize which compounds to synthesize and move forward in preclinical testing, filtering out those with likely unfavorable pharmacokinetic or toxicological profiles.
Development of Enhanced Analytical and Quality Control Techniques
Robust analytical methods are essential for ensuring the purity and consistency of the radiolabeled Technetium-99m this compound (⁹⁹ᵐTc-Bicisate) complex. While various chromatographic methods exist, there is a continuous drive for improvement. nih.govdrugbank.comdrugbank.com
Future advancements in this area will likely focus on:
Analytical Quality by Design (AQbD): Implementing an AQbD framework can lead to the development of more robust and reliable quality control methods. nih.gov This approach involves systematically understanding and controlling the sources of variability in an analytical procedure to ensure it consistently meets its objectives.
Ultra-High-Performance Liquid Chromatography (UHPLC): The adoption of UHPLC could offer significant improvements in resolution and speed over traditional HPLC methods for purity analysis.
Novel Separation Methods: Research into new stationary phases and solvent systems for thin-layer chromatography (TLC) and paper chromatography could yield faster and more user-friendly methods for routine quality control in clinical settings. drugbank.com A study comparing different methods found that a reverse-phase C18 mini cartridge with a saline solvent was the simplest and fastest, providing a result in approximately two minutes. nih.gov
The table below summarizes a comparison of existing quality control methods for ⁹⁹ᵐTc-Bicisate.
| Method | Stationary Phase | Mobile Phase | Analysis Time (approx.) | Key Finding |
| Manufacturer's Method | Baker-Flex silica (B1680970) gel TLC | Ethyl acetate | ~23 minutes | Standard reference method. drugbank.com |
| Rapid Paper Chromatography | Whatman 3MM paper | Ethyl acetate | 4-5 minutes | Offers a significant time saving with no loss of accuracy compared to the manufacturer's method. drugbank.com |
| ITLC | Silica gel paper | Saline | ~10 minutes | Considered less than ideal due to the long analysis time. nih.govdrugbank.com |
| Reverse-Phase Mini Cartridge | C18 | Saline | ~2 minutes | Found to be the simplest, fastest, and safest method for routine QC. nih.govdrugbank.com |
| Strong Anion Exchange Mini Cartridge | Strong Anion Exchange | Water | - | Slightly underestimated the radiochemical purity. nih.govdrugbank.com |
Exploration of this compound's Broader Biochemical Interactions (Beyond Metabolism)
The primary mechanism of this compound retention in the brain is understood to be its conversion by esterases into polar, trapped metabolites. nih.gov However, the full spectrum of its biochemical interactions may be more complex. Future research should aim to explore these secondary interactions.
Potential areas for investigation include:
Protein Binding: It has been reported that this compound itself is not protein-bound, which is a crucial aspect of its pharmacokinetics. drugbank.com However, a deeper investigation into potential weak or transient interactions with plasma or tissue proteins could provide a more complete picture of its distribution.
Transporter Interactions: Some data suggests that this compound may decrease the excretion rate of other compounds, hinting at a possible interaction with drug transporters. drugbank.comdrugbank.com A systematic investigation into which transporters (e.g., P-glycoprotein, organic anion transporters) this compound or its metabolites might interact with is warranted. This could reveal potential drug-drug interactions and provide insights into its clearance mechanisms.
Neurotransmitter System Effects: While not designed as a neuropharmacological agent, the presence of any neurotoxicant in the central nervous system raises questions about potential interference with neurotransmission. nih.gov Future studies could explore whether this compound or its metabolites have any subtle, secondary effects on neurotransmitter synthesis, release, uptake, or receptor binding, even if these effects are not clinically significant at typical diagnostic concentrations.
Refinement of Preclinical Animal Models for Translational this compound Research
The translation of findings from preclinical animal models to human clinical applications is a persistent challenge in medical research. nih.gov For this compound, the significant species differences in brain retention highlight this challenge acutely; the compound is well-retained in primates but poorly retained in several non-primate species like rodents. nih.gov
Future research must focus on refining these models:
Developing Better Rodent Models: While primate models are more predictive for this compound, they are costly and present ethical challenges. Efforts could be directed towards developing genetically modified rodent models that better express the specific primate esterases responsible for trapping this compound metabolites in the brain.
Use of Large Animal Models: For certain research questions, large animal models such as pigs or sheep, which share more physiological similarities with humans than rodents, could offer a more translational platform, though species-specific metabolic differences must still be carefully characterized. unifap.br
Focus on Clinically Relevant Contexts: Preclinical studies should increasingly model clinically relevant factors such as age, sex, and the presence of comorbidities. nih.gov Studying this compound in animal models of specific diseases (e.g., Alzheimer's disease, stroke) for which it is used as a diagnostic tool is critical for understanding how the disease state might affect its biodistribution and retention. researchgate.net The ultimate goal is to improve the predictive power of animal studies, ensuring that the insights gained are more reliably applicable to human health. mdpi.comnih.gov
Q & A
Q. What are best practices for visualizing this compound’s dose-dependent effects in publication-ready figures?
- Methodological Answer : Use GraphPad Prism to generate dose-response curves with 95% CI error bars. For heatmaps (e.g., gene expression), apply hierarchical clustering and z-score normalization. Adhere to journal guidelines (e.g., Beilstein J Org Chem) for colorblind-friendly palettes and vector graphics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
